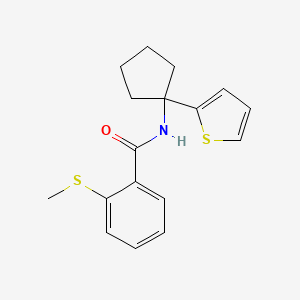
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, involves various strategies. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide was confirmed by spectroscopic techniques such as Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), mass spectra, and element analysis . The compound crystallizes in the monoclinic crystal system with the space group P2(1), unit cell parameters a=5.6236(6) Å, b=12.8026(13) Å, c=7.2117(7) Å, β=92.971(5)° and Z=2 .Chemical Reactions Analysis
Thiophene derivatives, including 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, can undergo various chemical reactions. For instance, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is involved in the synthesis of complex molecules through regioselective processes and cyclocondensation reactions. For example, the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with 2-amino-benzenthiol leads to the formation of 2-(benzo[d]thiazol-2-yl)malononitrile, which upon treatment with phosphorus pentasulfide, yields thioamide derivatives in a regioselective manner. These derivatives are further reacted with α-bromocarbonyl compounds to produce new 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles (Bakavoli et al., 2011).
Antimicrobial Properties
New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, exhibit antimicrobial activity at low concentrations against a variety of Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity level is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. For instance, iodine and nitro substituents enhance activity against Gram-negative strains, while electron-donating substituents like methyl and ethyl groups are more effective against Gram-positive and fungal strains (Limban et al., 2011).
Crystal Structure Analysis
The compound's structure has been elucidated through X-ray diffraction studies, providing insights into its molecular geometry and potential interaction sites. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1: 1) has been established, revealing hydrogen bonding patterns and π···π interactions that stabilize the crystal structure (Sharma et al., 2016).
Antipathogenic Activity
Acylthioureas, such as 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity. This activity is particularly notable against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. The effectiveness of these derivatives points to their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)16(19)18-17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCOSVFMYXCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
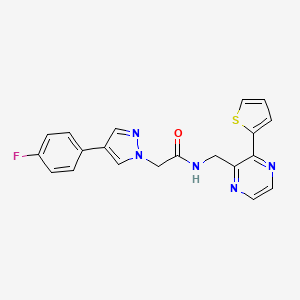
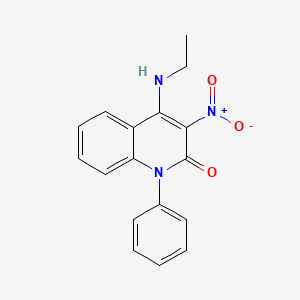
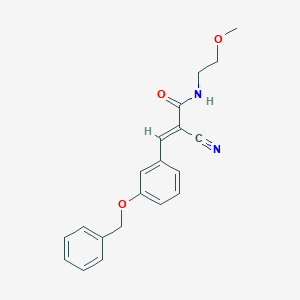

![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
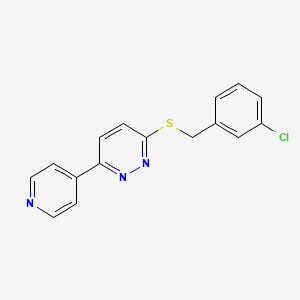
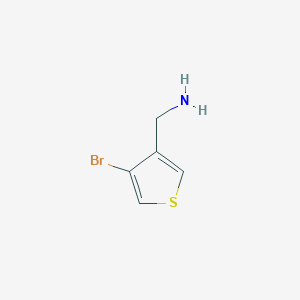
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425395.png)
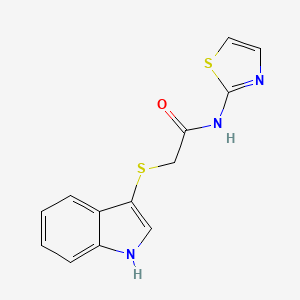
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)
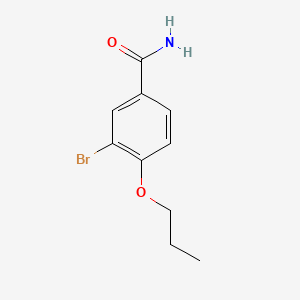
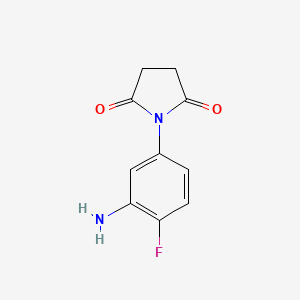
![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)